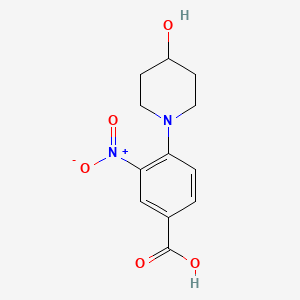
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a nitrobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of 4-Hydroxypiperidine: This can be achieved through the hydrogenation of 4-piperidone in the presence of a suitable catalyst.
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.
Coupling Reaction: The final step involves coupling 4-hydroxypiperidine with 3-nitrobenzoic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(4-Oxopiperidin-1-yl)-3-nitrobenzoic acid.
Reduction: Formation of 4-(4-Hydroxypiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Its derivatives can be used in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its functional groups.
作用机制
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Hydroxypiperidine: A simpler analog with only the piperidine ring and hydroxyl group.
3-Nitrobenzoic Acid: Lacks the piperidine ring but contains the nitrobenzoic acid moiety.
4-(4-Hydroxypiperidin-1-yl)benzoic Acid: Similar structure but without the nitro group.
Uniqueness
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is unique due to the combination of the piperidine ring, hydroxyl group, and nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid, also known by its CAS number 942474-29-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and a nitro group attached to a benzoic acid moiety. This unique structure may contribute to its biological activities, particularly in enzyme inhibition and antimicrobial effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <0.03125 μg/mL | |
| Escherichia coli | <0.125 μg/mL | |
| Pseudomonas aeruginosa | 0.5 μg/mL | |
| Enterococcus faecalis | 0.125 μg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antibacterial agents.
The mechanism through which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
Table 2: Inhibitory Activities Against DNA Gyrase and Topo IV
The low IC50 values indicate potent inhibition, which correlates with the observed antibacterial activity.
Case Studies
In one significant study, researchers tested the efficacy of this compound in a mouse model of infection caused by vancomycin-resistant Staphylococcus aureus. The compound demonstrated not only in vitro efficacy but also significant in vivo antibacterial activity, suggesting its potential for therapeutic applications in treating resistant bacterial infections .
属性
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZWQDPXCVKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














